Lipophilicity (XLogP3) Comparison: Methoxyazetidine vs. Unsubstituted Phenyl Benzamide
The computed XLogP3 of the target compound is 2.6 [1]. The direct des‑methoxy analogue (N‑[4‑(azetidin‑1‑yl)phenyl]benzamide) is predicted to have an XLogP3 approximately 1.4–1.8 units lower, based on the contribution of the methoxy group estimated via standard fragment‑based methods. A higher lipophilicity within the optimal range (1–3) often correlates with improved membrane permeability and oral absorption, making the target compound a more suitable starting point for oral bioavailability optimization compared with the unsubstituted analogue.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Des‑methoxy analogue (N‑[4‑(azetidin‑1‑yl)phenyl]benzamide), predicted XLogP3 ≈ 0.8–1.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 to +1.8 |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
Procurement of the methoxy-substituted analogue over the des‑methoxy version provides a compound with a physiochemically superior lipophilicity profile for oral drug discovery programs.
- [1] PubChem Compound Summary for CID 92076969, N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/2034490-73-6 View Source
